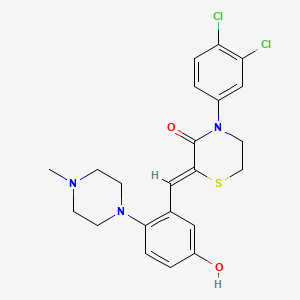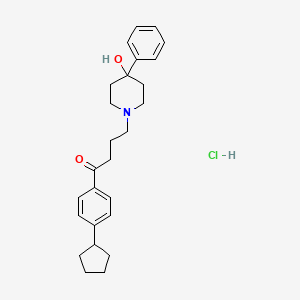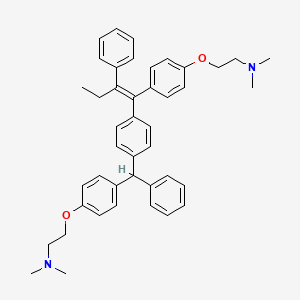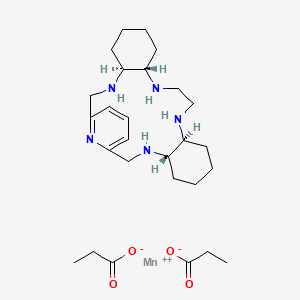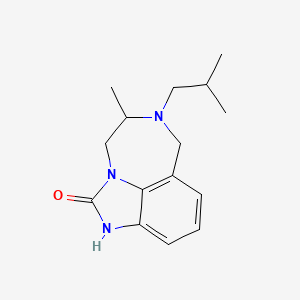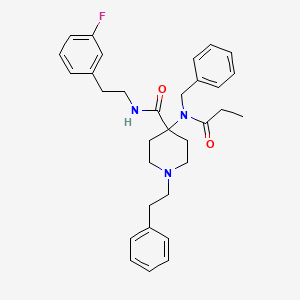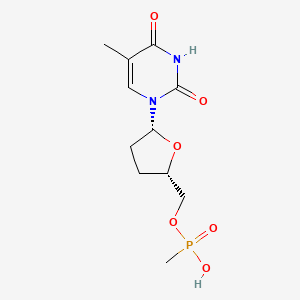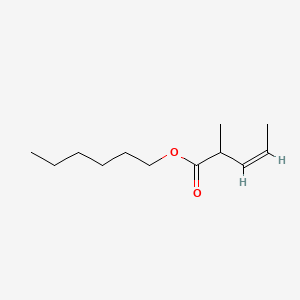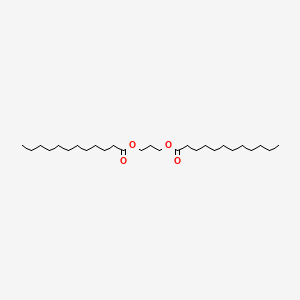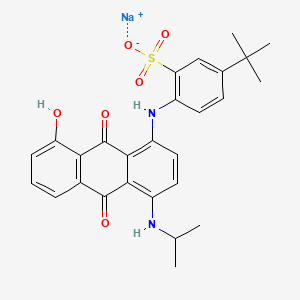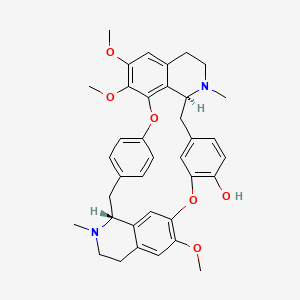
Racemosidine C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Racemosidine C is a naturally occurring compound known for its complex molecular structure and significant biological activities. It belongs to the class of steroidal saponins, which are glycosides of steroids. These compounds are typically found in various plant species and are known for their diverse pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Racemosidine C involves multiple steps, starting from simpler steroidal precursors. The process typically includes glycosylation reactions where sugar moieties are attached to the steroid backbone. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods: Industrial production of this compound is often achieved through extraction from natural sources, such as plants belonging to the genus Asparagus. The extraction process involves solvent extraction, purification through chromatography, and crystallization to obtain pure this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Racemosidine C undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the sugar moieties or the steroid backbone.
Reduction: Reduction reactions can alter the double bonds or carbonyl groups in the molecule.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with potentially different biological activities.
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of steroidal saponins.
Biology: Investigated for its role in plant defense mechanisms and its effects on cell membranes.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties. It has shown promise in preclinical studies for treating various diseases.
Industry: Utilized in the development of natural product-based pharmaceuticals and as a bioactive ingredient in health supplements.
Mécanisme D'action
The mechanism of action of Racemosidine C involves its interaction with cellular membranes and specific molecular targets. It can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s glycosidic moieties play a crucial role in its ability to interact with cell membranes and proteins, influencing signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Racemosidine C can be compared with other steroidal saponins such as:
Dioscin: Known for its potent anticancer and anti-inflammatory properties.
Protodioscin: Exhibits significant aphrodisiac and anabolic effects.
Timosaponin: Studied for its neuroprotective and anti-diabetic activities.
Uniqueness: this compound stands out due to its unique glycosidic structure and the specific biological activities it exhibits. Its ability to modulate multiple biological pathways makes it a compound of significant interest in various research fields.
Propriétés
Numéro CAS |
1236805-07-4 |
|---|---|
Formule moléculaire |
C37H40N2O6 |
Poids moléculaire |
608.7 g/mol |
Nom IUPAC |
(1R,16S)-9,10,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaen-21-ol |
InChI |
InChI=1S/C37H40N2O6/c1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-37-35-25(20-34(42-4)36(37)43-5)13-15-39(2)29(35)17-23-8-11-30(40)31(18-23)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3/t28-,29+/m1/s1 |
Clé InChI |
DGAIZFTYTKDOEN-WDYNHAJCSA-N |
SMILES isomérique |
CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC=C(C=C4)OC5=C6[C@H](CC7=CC(=C(C=C7)O)O3)N(CCC6=CC(=C5OC)OC)C)OC |
SMILES canonique |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)N(CCC6=CC(=C5OC)OC)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


